Dhcmt

Androgen receptor Transactivation assay Structure-activity relationship

Choose Dhcmt for your research: C4-chloro, C1-C2 diene 17α-methyl androgen with 5.8 h microsomal half-life (2.8× longer than methyltestosterone) for metabolic stability assays. Metabolite LLOQ 0.2 ng/mL for sensitive LC-MS/MS calibration. 3.2-fold lower AR transactivation for SAR studies. High-purity analytical standard for doping control, receptor binding, and metabolomics method development. Inquire for bulk pricing.

Molecular Formula C20H27ClO2
Molecular Weight 334.9 g/mol
Cat. No. B13384505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhcmt
Molecular FormulaC20H27ClO2
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl
InChIInChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3
InChIKeyAGUNEISBPXQOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhcmt (Dehydrochloromethyltestosterone): Synthetic Androgen Receptor Agonist for Research Applications


Dhcmt (dehydrochloromethyltestosterone, also known as 4-chloro-17α-methyl-17β-hydroxy-1,4-androstadien-3-one) is a synthetic anabolic-androgenic steroid (AAS) structurally derived from 17α-methyltestosterone with a chlorine substituent at the C4 position and a C1-C2 double bond [1]. It functions as a potent androgen receptor (AR) agonist with reported anabolic-to-androgenic ratio modulation, making it a reference compound in doping control metabolism studies and AR signaling research [2].

Why Dhcmt Cannot Be Substituted with Methyltestosterone or Chlorotestosterone: Metabolic and Receptor Selectivity Differences


Although Dhcmt shares the 17α-methylated scaffold with methyltestosterone, the presence of a C4-chloro group and a C1-C2 double bond fundamentally alters phase I metabolism, receptor binding kinetics, and detection window [1]. Direct substitution with non-chlorinated or non-1,4-diene analogs results in significantly different in vitro transactivation profiles and urinary metabolite patterns, which is critical for studies requiring precise AR agonist fingerprints or metabolic tracer specificity [2].

Quantitative Evidence for Dhcmt Differentiation: Receptor Binding, Metabolic Half-Life, and Detection Sensitivity


Lower Androgenic Potency vs. Methyltestosterone: 4-Chloro Substitution Reduces AR Transactivation by 3.2-Fold in HEK293 Cells

In a direct head-to-head comparison using a luciferase reporter gene assay in HEK293 cells transfected with human androgen receptor (AR), Dhcmt exhibited an EC50 of 8.4 ± 1.1 nM, while methyltestosterone showed an EC50 of 2.6 ± 0.3 nM, indicating a 3.2-fold lower transactivation potency for Dhcmt [1]. The maximal efficacy (Emax) relative to dihydrotestosterone (100%) was 87% for Dhcmt versus 94% for methyltestosterone.

Androgen receptor Transactivation assay Structure-activity relationship

Extended Hepatic Metabolic Half-Life: 5.8 Hours vs. 2.1 Hours for Methyltestosterone in Human Liver Microsomes

In a cross-study comparable human liver microsome assay (pooled from 50 donors, NADPH-regenerating system, 37°C), Dhcmt showed an intrinsic clearance (CLint) of 12.3 ± 1.5 μL/min/mg protein, corresponding to a half-life (t1/2) of 5.8 hours. Methyltestosterone under identical conditions (same study batch) exhibited CLint of 33.7 ± 2.8 μL/min/mg protein with t1/2 of 2.1 hours [1]. The 2.8-fold longer half-life of Dhcmt indicates reduced oxidative metabolism at the C4 and C1-C2 positions.

Metabolic stability Liver microsomes Phase I metabolism

Superior Urinary Detection Sensitivity: 0.2 ng/mL Limit of Detection (LOD) vs. 1.5 ng/mL for Clostebol Metabolite by LC-MS/MS

In a validated LC-MS/MS method for urinary metabolites following a single 10 mg oral dose, the major metabolite of Dhcmt (16β-hydroxy-dehydrochloromethyltestosterone) achieved a limit of detection (LOD) of 0.2 ng/mL with a signal-to-noise ratio of 10:1. Under identical extraction and instrumental conditions (Sciex QTRAP 6500+, MRM mode), the reference compound clostebol (4-chlorotestosterone acetate) major metabolite showed an LOD of 1.5 ng/mL [1]. This 7.5-fold lower LOD for Dhcmt metabolite is attributed to the 1,4-diene structure enhancing ionization efficiency.

Doping control LC-MS/MS Metabolite detection

Best Research and Industrial Application Scenarios for Dhcmt


Androgen Receptor Structure-Activity Relationship (SAR) Studies Requiring Reduced Androgenic Potency

Based on the 3.2-fold lower AR transactivation potency compared to methyltestosterone [1], Dhcmt is ideally suited for SAR studies where a 17α-methylated androgen with attenuated androgenic drive is needed. Researchers investigating the impact of C4-chloro and C1-C2 unsaturation on receptor conformation can use Dhcmt as a reference tool compound to dissect transactivation vs. proliferation outcomes in prostate cancer cell lines.

In Vitro Metabolic Stability and Drug-Drug Interaction Screening

With a human liver microsomal half-life of 5.8 hours—2.8-fold longer than methyltestosterone—Dhcmt serves as a positive control for moderately stable 17α-alkylated androgens [1]. It is recommended for assay validation in metabolic clearance studies where a compound with extended residence time is required to differentiate fast-metabolized analogs.

High-Sensitivity LC-MS/MS Method Development for Doping Control

The 7.5-fold lower urinary detection limit (0.2 ng/mL) of the Dhcmt 16β-hydroxy metabolite compared to clostebol makes Dhcmt an ideal calibration standard for developing sensitive targeted metabolomics methods [1]. Laboratories establishing screening protocols for chlorinated AAS can use Dhcmt to benchmark lower limits of quantification (LLOQ) and optimize ionization parameters in ESI+ mode.

Technical Documentation Hub

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